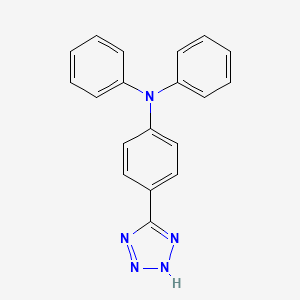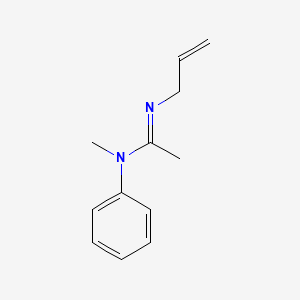
(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is an organic compound that belongs to the class of imidamides These compounds are characterized by the presence of an imidamide functional group, which consists of a nitrogen atom double-bonded to a carbon atom, with the nitrogen atom also bonded to another nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide typically involves the reaction of N-methyl-N-phenylamine with prop-2-en-1-yl ethanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Common industrial practices include the use of automated reactors, stringent quality control measures, and environmentally friendly processes to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylacetamide: Similar in structure but lacks the prop-2-en-1-yl group.
N-Phenyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the N-methyl group.
N-Methyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the phenyl group.
Uniqueness
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is unique due to the presence of both the N-methyl and N-phenyl groups, as well as the prop-2-en-1-yl group. This combination of functional groups can confer distinct chemical and biological properties, making the compound valuable for specific applications.
Properties
CAS No. |
113676-45-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-methyl-N-phenyl-N'-prop-2-enylethanimidamide |
InChI |
InChI=1S/C12H16N2/c1-4-10-13-11(2)14(3)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |
InChI Key |
SAILVHBZOWGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC=C)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
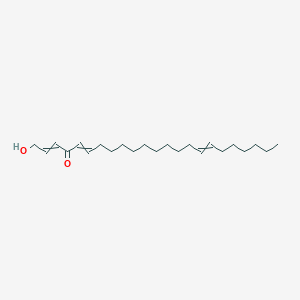


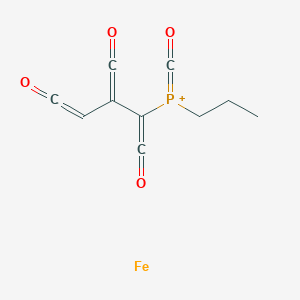
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
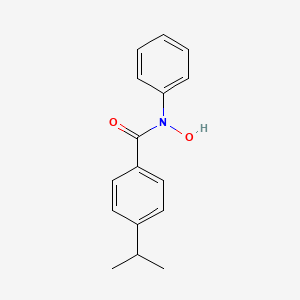
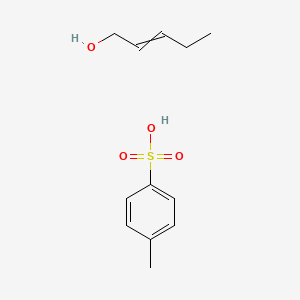
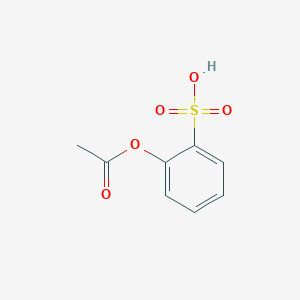
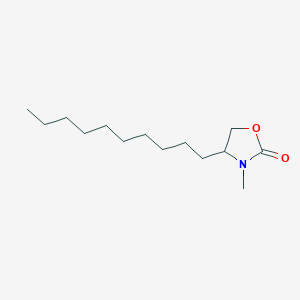
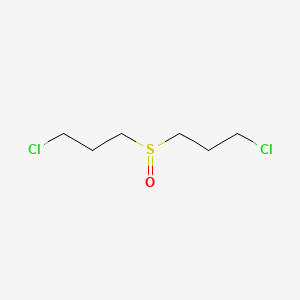
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
